(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
Description
The compound “(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid” is a thiazolidinone derivative characterized by a quinoline moiety fused with a thioxothiazolidinone core and a propanoic acid side chain. Thiazolidinones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The (Z)-stereochemistry at the quinolin-8-ylmethylene group and the thioxo (C=S) group at position 2 of the thiazolidinone ring are critical to its structural and functional uniqueness. The propanoic acid moiety likely enhances solubility and bioavailability compared to esterified derivatives .
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-13(20)6-8-18-15(21)12(23-16(18)22)9-11-4-1-3-10-5-2-7-17-14(10)11/h1-5,7,9H,6,8H2,(H,19,20)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRICRRQVRROMD-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of quinolin-8-carbaldehyde with thiazolidine-2-thione, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving the thiazolidine scaffold, which is known for its bioactive properties. The synthesis typically involves the condensation of quinoline derivatives with thiazolidinone precursors, leading to compounds with significant biological activity. The structural features of this compound, including the quinoline moiety and thioxothiazolidin ring, contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid. Research indicates that compounds with similar structures exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of thiazolidinones had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 2 |
| Compound 2 | Escherichia coli | 4 |
| Compound 3 | Enterococcus cloacae | 0.004 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Thiazolidinone derivatives have shown promising results against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.
For example, a derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating its potential as an effective anticancer agent .
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 28.3 |
| Compound B | A549 | 24.5 |
| Compound C | MCF-7 | 28.6 |
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated a series of thiazolidinone compounds against drug-resistant bacterial strains, demonstrating significant antibacterial activity that could lead to new treatments for infections caused by resistant bacteria .
- Clinical Trials for Anticancer Agents : Preliminary trials involving thiazolidinone derivatives have shown promise in reducing tumor size in animal models, paving the way for further clinical investigations .
Mechanism of Action
The mechanism by which (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or inhibit the activity of key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazolidinone derivatives share a common core but differ in substituents, which dictate their biological and physicochemical properties. Below is a comparative analysis with key analogs:
Key Differences and Implications
The propanoic acid side chain in the target compound improves water solubility compared to Les-3331’s 3-methylbutanoic acid, which has higher lipophilicity and may enhance membrane permeability .
Synthetic Routes: Les-3331 was synthesized via acetic acid/sodium acetate-mediated condensation, yielding 64% after recrystallization (DMF-ethanol) . Similar methods may apply to the target compound, but the quinoline moiety likely requires stricter stereochemical control.
Spectroscopic and Crystallographic Data: Les-3331’s $ ^1 \text{H NMR} $ (δ 7.77–8.32 ppm for aromatic protons) and $ ^{13} \text{C NMR} $ (δ 166.6 ppm for C=O) provide benchmarks for analogous thiazolidinones . The target compound’s quinoline protons would likely resonate downfield (δ 8.0–9.0 ppm) due to aromatic deshielding.
Biological Activity: Les-3331 demonstrated potent activity against breast cancer cells (MCF-7, MDA-MB-231), with apoptosis induction via caspase-3 activation . The target compound’s quinoline group may target topoisomerases or PARP enzymes, but experimental validation is needed.
Biological Activity
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring and oxo functional groups. Its structure allows for diverse interactions with biological targets, which is essential for its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
- Comparison with Standard Antibiotics : These compounds often surpassed the efficacy of standard antibiotics such as ampicillin and streptomycin by 10–50 times .
Anticancer Activity
The compound's anticancer properties have been explored through various studies focusing on different cancer cell lines. The rhodanine core, present in this compound, has been associated with significant cytotoxic effects.
Case Studies:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds derived from rhodanine structures showed IC50 values ranging from 24.5 to 28.6 μM against HeLa and MCF-7 cell lines, indicating moderate efficacy .
- Modifications in the structure, such as the introduction of a quinoline moiety, enhanced activity against prostate (DU-145) and gastric (HGC) cancer cell lines .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the quinoline ring has been shown to enhance anticancer activity.
- Hydrogen Bonding : Compounds with free -NH groups in their structure exhibited higher potency compared to those with bulky substituents .
Summary of Biological Activities
| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 0.004–0.03 mg/mL | E. cloacae, E. coli |
| Antifungal | 0.004–0.06 mg/mL | T. viride, A. fumigatus |
| Anticancer | 24.5–28.6 μM | HeLa, MCF-7, DU-145 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the condensation of quinoline-8-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with α-haloketones (e.g., ethyl 3-bromopropionate) under reflux in ethanol (65–85°C, 6–12 hours) yields the thioxothiazolidine core. Post-synthetic hydrolysis of ester groups (using NaOH/EtOH) produces the carboxylic acid derivative. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry to improve yields (typically 45–85%) and purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify the (Z)-configuration of the quinolinylmethylene group (δ 7.8–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons). FTIR confirms the thioxo group (C=S stretch at 1220–1250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹). LCMS validates molecular weight (e.g., [M+H]+ ≈ 413 Da), while elemental analysis ensures C, H, N, S content matches calculated values (e.g., C: 55.2%, H: 3.4%, N: 6.8%) .
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Minor deviations (e.g., ±0.3% for C/H/N) may arise from residual solvents or hygroscopicity. Purify the compound via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in antimicrobial assays?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogens, methoxy, or nitro groups on the quinoline ring). Test against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) using broth microdilution (MIC values) and agar diffusion (zone of inhibition). Correlate electronic (Hammett σ) or steric parameters with activity trends. For example, electron-withdrawing groups on the quinoline ring enhance antimicrobial potency by increasing electrophilicity at the thioxothiazolidine core .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., EC50 vs. MIC values)?
- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines) to minimize variability. Use resazurin reduction assays for MIC determination (dynamic range: 0.5–128 µg/mL) and compare with time-kill curves to assess bacteriostatic vs. bactericidal effects. Cross-reference cytotoxicity data (e.g., fibroblast CC50) to calculate selectivity indices (SI = CC50/MIC). Discrepancies may arise from strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa) .
Q. What experimental approaches are recommended to study the antitrypanosomal mechanism of action?
- Methodological Answer : Perform molecular docking against Trypanosoma brucei targets (e.g., trypanothione reductase) using AutoDock Vina. Validate with enzyme inhibition assays (IC50) and gene knockdown (RNAi) to confirm target relevance. In vitro testing against bloodstream forms (EC50 < 10 µM) and assessment of mitochondrial membrane potential (JC-1 staining) can identify pro-apoptotic effects .
Q. How can synthetic methodologies be adapted for scale-up while maintaining yield and purity?
- Methodological Answer : Transition batch synthesis to continuous flow reactors for thiosemicarbazone formation (residence time: 30–60 minutes, 70°C). Use immobilized catalysts (e.g., Amberlyst-15) for ester hydrolysis. Monitor purity via HPLC-DAD (≥95% area) and implement QbD (Quality by Design) principles to optimize critical process parameters (CPPs) like pH and temperature .
Key Recommendations for Researchers
- Prioritize molecular dynamics simulations to predict binding stability with biological targets.
- Explore prodrug strategies (e.g., ester prodrugs) to enhance bioavailability in in vivo models.
- Avoid reliance on commercial databases (e.g., BenchChem); instead, cross-validate data using primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
